molecular formula C7H8O3 B074758 Ethyl 2-furoate CAS No. 1335-40-6

Ethyl 2-furoate

Cat. No.: B074758
CAS No.: 1335-40-6
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Description

Ethyl 2-furoate, also known as ethyl furan-2-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to light yellow liquid with a fruity, floral odor. This compound is commonly found in various fruits and is used as a flavoring agent in the food industry .

Scientific Research Applications

Ethyl 2-furoate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-furoate is classified as a combustible solid . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It should not be released into the environment .

Biochemical Analysis

Biochemical Properties

It is known that it is produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may interact with enzymes involved in these processes

Molecular Mechanism

It is known to be produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may interact with biomolecules involved in these processes, potentially leading to changes in gene expression or enzyme activity

Metabolic Pathways

It is known to be produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may be involved in these metabolic pathways and may interact with enzymes or cofactors involved in these processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-furoate is typically synthesized through the esterification of 2-furoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid. The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced from furfural. The process involves the oxidation of furfural to 2-furoic acid, followed by esterification with ethanol. This method is efficient and yields high purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-furoic acid.

    Reduction: It can be reduced to form ethyl 2-furanmethanol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 3-furoate
  • Methyl 2-furoate
  • Ethyl 2-thiophenecarboxylate

Comparison: this compound is unique due to its specific ester group and furan ring structure, which confer distinct chemical and physical properties. Compared to ethyl 3-furoate, it has a different position of the ester group, leading to variations in reactivity and applications. Mthis compound, with a methyl ester group instead of an ethyl group, has slightly different physical properties and uses. Ethyl 2-thiophenecarboxylate, with a thiophene ring instead of a furan ring, exhibits different chemical behavior and applications .

Properties

IUPAC Name

ethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSTXWKZVAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060640
Record name 2-Furancarboxylic acid, ethyl ester
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Molecular Weight

140.14 g/mol
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CAS No.

614-99-3, 1335-40-6
Record name Ethyl 2-furoate
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Record name Ethyl 2-furoate
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Synthesis routes and methods I

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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